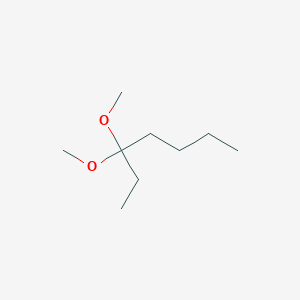![molecular formula C12H15ClN2O2 B11757783 ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a hydrazone functional group, which is known for its versatility in various chemical reactions .
Preparation Methods
The synthesis of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-ethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazone group makes it useful in the development of molecular switches and sensors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets through its hydrazone group. This interaction can lead to changes in molecular conformation and activity, making it useful in applications such as molecular switches and sensors . The compound’s ability to undergo E/Z isomerization is particularly significant in its mechanism of action .
Comparison with Similar Compounds
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used widely in industry and research.
Methyl butyrate: Another ester known for its pleasant odor and use in flavoring agents.
Ethyl (2E)-cyano[(2-methoxyphenyl)hydrazono]acetate: A compound with a similar hydrazone group but different substituents.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it valuable in specialized applications .
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-9-7-5-6-8-10(9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+ |
InChI Key |
GXKXYPKWLNYACL-RVDMUPIBSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1N/N=C(\C(=O)OCC)/Cl |
Canonical SMILES |
CCC1=CC=CC=C1NN=C(C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)





![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
![4-hydroxy-1H,6H,7H-pyrrolo[2,3-b]pyridin-6-one](/img/structure/B11757774.png)
